Isoterbinafine hydrochloride, (E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .

Molecular Structure Analysis

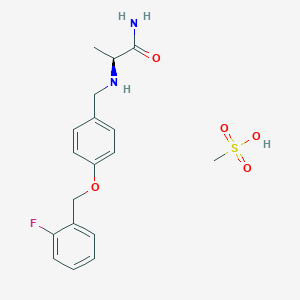

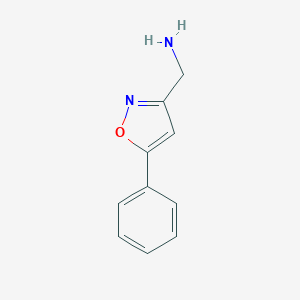

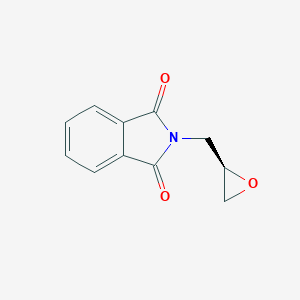

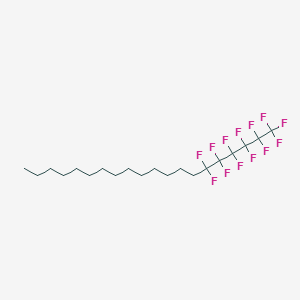

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .Wissenschaftliche Forschungsanwendungen

1. Topical Hydrogel for Antifungal Treatment

- Summary of Application: Terbinafine HCl is an antifungal drug used for the treatment of fungal infections. The oral route of the drug is not recommended due to side effects. Topical preparations avoid these side effects and provide a local effect .

- Methods of Application: The hydrogel was formulated using different gelling agents like HPMC, Carbapol 934, Guar Gum, and CMC in different concentrations. The in vitro drug release from Hydrogels was evaluated using a Franz diffusion cell containing a cellophane membrane with phosphate buffer pH 7.4 as the receptor medium .

- Results or Outcomes: All Hydrogel formulations showed acceptable physico-chemical and rheological properties and results were found to be within the limits. The drug release was found to decrease with an increase in polymer concentration .

2. Inhalable Spray-Dried Microparticles for Pulmonary Fungal Infections

- Summary of Application: Terbinafine is a broad-spectrum antifungal agent with therapeutic potential against pulmonary aspergillosis. The study aimed to improve the performance of spray-dried terbinafine microparticles for inhalation .

- Methods of Application: Eight powder inhalation formulations of terbinafine were prepared by nano spray drying via a factorial experimental design. The formulations were evaluated in vitro for their potential to deliver the antifungal drug to the lungs using the Cyclohaler® and the Handihaler® .

- Results or Outcomes: Leucine was superior as an excipient to mannitol and to mixtures of leucine and mannitol. Using leucine as an excipient resulted in formulations with fine particle fractions of up to 60.84 ± 0.67% w/w and particle mass median aerodynamic diameters of down to 1.90 ± 0.20 μm .

Safety And Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Zukünftige Richtungen

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

Eigenschaften

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQARFOFOKGST-SZKNIZGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoterbinafine hydrochloride, (E)- | |

CAS RN |

877265-30-0 |

Source

|

| Record name | Isoterbinafine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)